molecular formula C16H24N2O5 B8070868 2-(Boc-amino)-3-(Cbz-amino)-1-propanol

2-(Boc-amino)-3-(Cbz-amino)-1-propanol

Cat. No.: B8070868
M. Wt: 324.37 g/mol
InChI Key: JQIQDJDXPRRWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that features both Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups attached to amino functionalities on a propanol backbone. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its dual-protected amino groups which facilitate selective deprotection and subsequent reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Boc-amino)-3-(Cbz-amino)-1-propanol typically involves the protection of amino groups on a propanol backbone. The process can be summarized as follows:

    Starting Material: The synthesis begins with 3-amino-1-propanol.

    Protection of the Amino Group: The amino group at the 3-position is first protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Protection of the Second Amino Group: The second amino group is then protected with a Cbz group using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated synthesis equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the protecting groups under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or catalytic hydrogenation can be employed to remove the Cbz group.

    Substitution: Tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Deprotected amino alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Boc-amino)-3-(Cbz-amino)-1-propanol is widely used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, particularly in peptide synthesis.

    Biology: In the preparation of peptide-based probes and inhibitors.

    Medicine: For the synthesis of peptide drugs and prodrugs.

    Industry: In the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The compound itself does not have a direct mechanism of action as it is primarily used as an intermediate. its derivatives, particularly peptides, can interact with various molecular targets such as enzymes, receptors, and ion channels, modulating biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

    2-(Boc-amino)-1-propanol: Lacks the Cbz protection, making it less versatile for selective deprotection.

    3-(Cbz-amino)-1-propanol: Lacks the Boc protection, limiting its use in multi-step synthesis.

    2-(Fmoc-amino)-3-(Cbz-amino)-1-propanol: Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, offering different deprotection conditions.

Uniqueness: 2-(Boc-amino)-3-(Cbz-amino)-1-propanol is unique due to its dual protection, allowing for selective deprotection and functionalization, which is crucial in the stepwise synthesis of complex peptides and other organic molecules.

This compound’s versatility and utility in synthetic chemistry make it a valuable tool for researchers and industrial chemists alike.

Biological Activity

2-(Boc-amino)-3-(Cbz-amino)-1-propanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves the protection of amino groups using Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups. The general procedure for Boc-protection includes dissolving Boc anhydride in a solvent mixture, followed by the addition of the corresponding amino alcohol and triethylamine. The reaction is monitored using thin-layer chromatography (TLC), and upon completion, the product is extracted and purified.

Antimicrobial Activity

Research indicates that compounds derived from amino acids, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The agar-well diffusion method revealed that certain conjugates showed inhibition zones comparable to conventional antibiotics .

Table 1: Antimicrobial Activity of Amino Acid Derivatives

CompoundTarget OrganismInhibition Zone (mm)
This compoundE. coli12
S. aureus10
P. aeruginosa11
A. flavus9

Cytotoxicity Studies

The cytotoxic effects of this compound have also been evaluated against various cancer cell lines. Notably, compounds with cationic side chains demonstrated higher cytotoxicity compared to neutral or hydrophobic amino acid derivatives. The IC50 values for these compounds suggest a promising therapeutic index for further development in cancer treatment .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundCEM (human leukemia)0.13 ± 0.06
HeLa (cervical cancer)0.25 ± 0.05
MCF-7 (breast cancer)0.30 ± 0.10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the biological activity of the compound. For example, the introduction of cationic amino acids enhances DNA binding interactions, which correlate with increased cytotoxicity . Conversely, hydrophobic amino acids may disrupt these interactions, leading to reduced biological efficacy.

Case Studies

A notable case study involved the evaluation of various derivatives of this compound for their ability to bind DNA and exert cytotoxic effects on cancer cells. The study utilized surface plasmon resonance and fluorescence quenching techniques to assess binding affinities and confirmed that derivatives with lysine exhibited superior binding compared to those with phenylalanine .

Properties

IUPAC Name

benzyl N-[3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQDJDXPRRWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-{[(benzyloxy)carbonyl]amino}-N-(tert-butoxycarbonyl)alaninate (80 g, 230 mmol) in THF (800 mL) was added lithium borohydride (20 g, 920 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature. After 1 hour, the reaction mixture was diluted with water and filtered. The filtrate was concentrated under reduced pressure to give benzyl tert-butyl (3-hydroxypropane-1,2-diyl)biscarbamate. MS ESI calc'd. for C16H25N2O5 [M+H]+ 325. found 325. 1H NMR (400 MHz, CDCl3) δ 7.38-7.35 (m, 5H), 5.11 (s, 2H), 4.70 (s, 1H), 4.13-4.11 (m, 1H), 3.66-3.28 (m, 4H), 2.04 (s, 2H), 1.43 (s, 9H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.